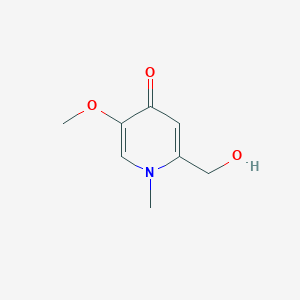

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one

Descripción general

Descripción

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is a heterocyclic organic compound with a pyridine ring substituted with hydroxymethyl, methoxy, and methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one can be achieved through several synthetic routes. One common method involves the hydroxymethylation of 5-methoxy-1-methylpyridin-4(1H)-one using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the hydroxymethyl group being introduced at the 2-position of the pyridine ring.

Another approach involves the use of paraformaldehyde and hydrochloric acid in an aqueous medium to achieve the hydroxymethylation. This method is advantageous due to its simplicity and the use of readily available reagents .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxymethylation process. Catalysts such as stannic chloride and tri-n-butylamine are sometimes used to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate in dichloromethane.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: 2-Formyl-5-methoxy-1-methylpyridin-4(1H)-one.

Reduction: this compound alcohol.

Substitution: Various substituted pyridin-4(1H)-one derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

The compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its synthetic routes primarily involve hydroxymethylation of 5-methoxy-1-methylpyridin-4(1H)-one using formaldehyde in the presence of a base like sodium hydroxide. Alternative methods include the use of paraformaldehyde and hydrochloric acid under mild conditions.

Major Reactions

- Oxidation : The hydroxymethyl group can be oxidized to a formyl group using reagents such as pyridinium chlorochromate.

- Reduction : It can be reduced to form a corresponding alcohol using sodium borohydride.

- Substitution : The methoxy group is amenable to nucleophilic substitution reactions.

Biological Applications

Research indicates that 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one possesses potential bioactive properties. Studies have focused on its antimicrobial and anticancer activities.

Antimicrobial Properties

The compound has been investigated for its ability to inhibit various microbial strains, suggesting its potential as a natural preservative or therapeutic agent against infections.

Anticancer Research

Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Medical Applications

In the realm of drug development, this compound has been explored for its potential as an enzyme inhibitor. This aspect is particularly relevant for designing drugs targeting diseases where enzyme activity plays a critical role, such as neurodegenerative disorders .

Enzyme Inhibition

The compound's structure allows it to interact with active sites on enzymes, potentially leading to competitive inhibition. This feature is valuable in developing therapeutic agents aimed at conditions like Alzheimer's disease, where enzyme inhibitors are crucial for managing symptoms .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics, such as solubility and reactivity.

Case Study 1: Neuroprotective Properties

A study investigated derivatives of salidroside, including those related to this compound, showing significant neuroprotective effects in models of cerebral ischemia. The derivatives demonstrated competitive inhibition of monoamine oxidase B (MAO-B), suggesting therapeutic potential in neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial efficacy of this compound against various pathogens. Results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .

Mecanismo De Acción

The mechanism of action of 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity, affecting its binding affinity and selectivity towards different targets .

Comparación Con Compuestos Similares

Similar Compounds

5-(Hydroxymethyl)furfural: A compound with a furan ring and similar hydroxymethyl functionality.

2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole: A compound with an imidazole ring and hydroxymethyl group.

Uniqueness

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both hydroxymethyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Actividad Biológica

2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may possess various pharmacological properties, including antibacterial, antifungal, and possibly anticancer activities. This article reviews the existing literature on the biological activity of this compound, highlighting key findings from studies, case studies, and relevant data.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains.

Key Findings:

- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values ranged from to mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial efficacy .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0195 |

| Enterococcus faecalis | 0.0048 |

Antifungal Activity

In addition to its antibacterial properties, this compound has also been studied for its antifungal effects.

Key Findings:

- The compound showed antifungal activity against Candida albicans and Fusarium oxysporum with MIC values of to µM .

Table 2: Antifungal Activity of this compound

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

The biological activity of this compound is thought to be linked to its ability to inhibit key enzymes involved in bacterial and fungal metabolism. For instance, it may interfere with topoisomerase activity, which is crucial for DNA replication in these microorganisms .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of pyridine compounds similar to this compound. These studies indicated that modifications in the molecular structure could enhance biological activity significantly. For example, substituents at specific positions on the pyridine ring were shown to improve antibacterial efficacy .

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1-methylpyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-4-8(12-2)7(11)3-6(9)5-10/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSRFMARJNTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499445 | |

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62885-45-4 | |

| Record name | 2-(Hydroxymethyl)-5-methoxy-1-methylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.